
4-Methyl-1-phenyl-1,3-pentadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-phenyl-1,3-pentadiene is an organic compound with the molecular formula C12H14. It is a conjugated diene, meaning it contains two double bonds separated by a single bond. This structure allows for delocalization of pi electrons, which can influence the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-1-phenyl-1,3-pentadiene can be synthesized through various methods. One common approach involves the reaction of 4-methyl-1,3-pentadiene with phenylmagnesium bromide in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-phenyl-1,3-pentadiene undergoes various types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur, particularly at the phenyl ring, using reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, room temperature.
Substitution: Bromine, chlorine, iron(III) chloride as a catalyst.
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-Methyl-1-phenyl-1,3-pentadiene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-1-phenyl-1,3-pentadiene involves its interaction with various molecular targets and pathways:
Electrophilic Addition: The compound can undergo electrophilic addition reactions, where an electrophile attacks the conjugated diene system, leading to the formation of carbocation intermediates.
Resonance Stabilization: The delocalization of pi electrons in the conjugated diene system provides resonance stabilization, making the compound more reactive towards electrophiles.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simpler conjugated diene with two double bonds separated by a single bond.
1,3-Pentadiene: Similar to 4-Methyl-1-phenyl-1,3-pentadiene but lacks the phenyl group.
1-Phenyl-1,3-butadiene: Similar structure but with a different substitution pattern.
Uniqueness
This compound is unique due to the presence of both a methyl group and a phenyl group, which can influence its reactivity and stability compared to other conjugated dienes. The combination of these substituents provides a unique electronic environment that can be exploited in various chemical reactions and applications .
Properties
CAS No. |
72486-22-7 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
[(1E)-4-methylpenta-1,3-dienyl]benzene |
InChI |
InChI=1S/C12H14/c1-11(2)7-6-10-12-8-4-3-5-9-12/h3-10H,1-2H3/b10-6+ |
InChI Key |
ZVNDSQGHZLPKQV-UXBLZVDNSA-N |
Isomeric SMILES |
CC(=C/C=C/C1=CC=CC=C1)C |
Canonical SMILES |
CC(=CC=CC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


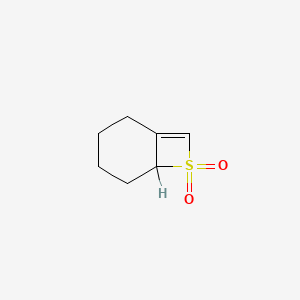
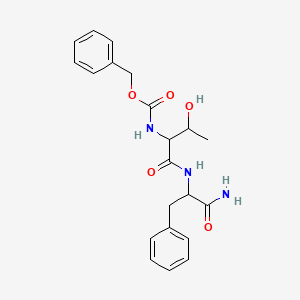

![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate](/img/structure/B11950363.png)
![3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11950366.png)
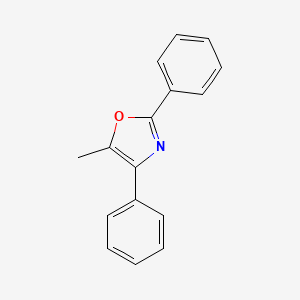
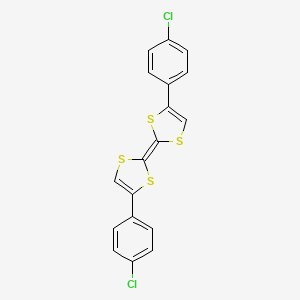
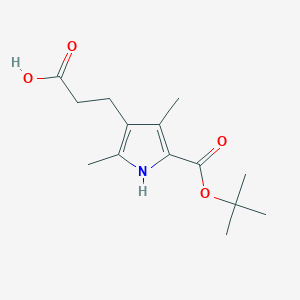

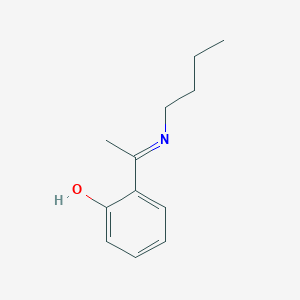


![tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B11950398.png)

